Cas no 15457-50-8 (N-(4-Hydroxyphenyl)benzamide)
N-(4-Hydroxyphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,N-(4-hydroxyphenyl)-
- N-(4-Hydroxyphenyl)benzamide
- p-(N-Benzoylamino)phenol
- 4-(Benzoylamino)phenol
- 4-(N-Benzoylamino)phenol
- 4’-Hydroxybenzanilide
- 4-Benzamidophenol
- Benzanilide,4’-hydroxy-
- N-Benzoyl-4-aminophenol
-
- MDL: MFCD00454145
- Inchi: 1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16)
- InChI Key: CVPWYDXAVJCNAG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 213.07903
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 49.33
N-(4-Hydroxyphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB497310-100 mg |
N-(4-Hydroxyphenyl)benzamide; 98% |
15457-50-8 | 100MG |
€163.90 | 2023-03-30 | ||
| abcr | AB497310-1 g |
N-(4-Hydroxyphenyl)benzamide; 98% |
15457-50-8 | 1g |
€507.30 | 2023-03-30 | ||
| abcr | AB497310-5 g |
N-(4-Hydroxyphenyl)benzamide; 98% |
15457-50-8 | 5g |
€1,387.00 | 2023-03-30 | ||
| TRC | H852925-50mg |
N-(4-Hydroxyphenyl)benzamide |
15457-50-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H852925-100mg |
N-(4-Hydroxyphenyl)benzamide |
15457-50-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H852925-500mg |
N-(4-Hydroxyphenyl)benzamide |
15457-50-8 | 500mg |
$ 320.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1257143-100mg |
p-(N-Benzoylamino)phenol |
15457-50-8 | 98%(HPLC) | 100mg |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1257143-1g |
p-(N-Benzoylamino)phenol |
15457-50-8 | 98%(HPLC) | 1g |
$520 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1257143-5g |
p-(N-Benzoylamino)phenol |
15457-50-8 | 98%(HPLC) | 5g |
$1435 | 2023-09-04 | |
| abcr | AB497310-100mg |
N-(4-Hydroxyphenyl)benzamide, 98%; . |
15457-50-8 | 98% | 100mg |
€147.90 | 2025-02-16 |
N-(4-Hydroxyphenyl)benzamide Suppliers
N-(4-Hydroxyphenyl)benzamide Related Literature
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Z. Horii,C. Iwata,S. Wakawa,Y. Nakashita J. Chem. Soc. D 1970 1039
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Yervala Dathu Reddy,Chittireddy Venkata Ramana Reddy,Pramod Kumar Dubey RSC Adv. 2014 4 2974
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Sadegh Rostamnia,Esmail Doustkhah,Habib Golchin-Hosseini,Behzad Zeynizadeh,Hongchuan Xin,Rafael Luque Catal. Sci. Technol. 2016 6 4124
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4. 1002. Internuclear cyclisation. Part XIX. Intramolecular oxidative coupling of 4′-hydroxybiphenyl-2-carboxylic acidD. H. Hey,J. A. Leonard,C. W. Rees J. Chem. Soc. 1963 5263
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5. 1003. Internuclear cyclisation. Part XX. Synthesis of spiro-dienones through benzyne intermediatesD. H. Hey,J. A. Leonard,C. W. Rees J. Chem. Soc. 1963 5266
Additional information on N-(4-Hydroxyphenyl)benzamide
Professional Introduction to N-(4-Hydroxyphenyl)benzamide (CAS No. 15457-50-8)
N-(4-Hydroxyphenyl)benzamide, a compound with the chemical formula C13H11NO2 and CAS number 15457-50-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both hydroxyl and amide functional groups makes it a versatile scaffold for designing molecules with specific biological activities.
The< strong>N-(4-Hydroxyphenyl)benzamide molecule exhibits a phenyl ring substituted with a hydroxyl group at the 4-position, which is connected to a benzamide moiety. This structural arrangement imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further investigation. The hydroxyl group can participate in hydrogen bonding interactions, while the amide group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition processes.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>N-(4-Hydroxyphenyl)benzamide. Several studies have highlighted its role as an intermediate in the synthesis of more complex pharmaceutical agents. The compound's ability to serve as a precursor for biologically active molecules has been particularly intriguing for researchers working on anti-inflammatory, anti-cancer, and neuroprotective therapies.
One of the most compelling aspects of< strong>N-(4-Hydroxyphenyl)benzamide is its potential application in modulating enzyme activity. Research has demonstrated that derivatives of this compound can interact with various enzymes, influencing their catalytic activity. For instance, studies have shown that certain analogs of< strong>N-(4-Hydroxyphenyl)benzamide can inhibit proteases involved in inflammatory pathways, suggesting their therapeutic potential in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
The< strong>hydroxyl group at the 4-position of the phenyl ring is particularly noteworthy due to its ability to form hydrogen bonds. This feature is exploited in drug design to enhance binding affinity and selectivity. The< strong>amide group, on the other hand, can engage in multiple interactions with biological targets, including proteins and nucleic acids. These interactions are critical for achieving high specificity and efficacy in drug development.
Recent advancements in computational chemistry have enabled more precise modeling of how< strong>N-(4-Hydroxyphenyl)benzamide interacts with biological targets. Molecular docking studies have been instrumental in identifying key binding sites and optimizing the compound's structure for improved pharmacological activity. These computational approaches have complemented experimental efforts, providing valuable insights into the molecular mechanisms underlying the compound's biological effects.
The synthesis of< strong>N-(4-Hydroxyphenyl)benzamide involves well-established organic chemistry techniques, including condensation reactions between 4-hydroxybenzoic acid derivatives and amine compounds. The reaction conditions can be tailored to produce high yields of the desired product, making it accessible for further functionalization and derivatization.
In conclusion, N-(4-Hydroxyphenyl)benzamide (CAS No. 15457-50-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and interactions with biological targets make it a promising candidate for developing new therapeutic agents. As research continues to uncover new applications for this molecule, its importance in drug discovery is likely to grow even further.
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